

# Physicochemical Properties of 1Methoxycyclopropanecarboxylic Acid: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	1-Methoxycyclopropanecarboxylic acid	
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### Introduction

1-Methoxycyclopropanecarboxylic acid (CAS No: 100683-08-7) is a functionalized cyclopropane derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a strained three-membered ring substituted with both a methoxy and a carboxylic acid group, imparts distinct chemical properties and reactivity. The rigid cyclopropane scaffold is a valuable motif in medicinal chemistry, often employed to lock a molecule into a specific conformation to enhance binding affinity to biological targets and to improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methoxycyclopropanecarboxylic acid, detailed experimental protocols for their determination, and an illustration of its role in a key biological pathway.

# **Core Physicochemical Properties**

Quantitative experimental data for **1-methoxycyclopropanecarboxylic acid** is not extensively available in the public domain. Much of the available data is derived from computational



predictions or extrapolated from structurally similar compounds, such as 1-methylcyclopropanecarboxylic acid. The following table summarizes the available data.

Property	Value	Source
Molecular Formula	C5H8O3	Benchchem[1]
Molecular Weight	116.12 g/mol	Benchchem[1]
Appearance	Yellow oil	Benchchem[1]
pKa (Predicted)	Not explicitly found, but the carboxylic acid group's acidity is crucial for ionic interactions.	
logP (Predicted)	Not explicitly found, but is a key predictor of cell membrane permeability.	_
Solubility	No quantitative data found.  General principles suggest some aqueous solubility due to the carboxylic acid and methoxy groups.	
Melting Point	Not available. The related 1-methylcyclopropanecarboxylic acid has a melting point of 30-32 °C.[2]	
Boiling Point	Not available. The related 1-methylcyclopropanecarboxylic acid has a boiling point of 183-185 °C.[2]	_

# **Experimental Protocols**

Due to the limited availability of direct experimental data for **1methoxycyclopropanecarboxylic acid**, this section provides detailed, generalized protocols



for determining the key physicochemical properties of carboxylic acids. These methods are widely applicable and can be adapted for the specific analysis of this compound.

### **Determination of pKa by Potentiometric Titration**

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[3][4]

### Methodology:

- Preparation of the Analyte Solution: Accurately weigh a sample of 1methoxycyclopropanecarboxylic acid and dissolve it in a known volume of deionized
  water to create a solution of known concentration (e.g., 0.01 M). If solubility in water is
  limited, a co-solvent such as methanol or ethanol may be used, though this can influence the
  apparent pKa.
- Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
- Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[4] Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) to the analyte solution while continuously stirring and recording the pH after each addition.[4]
- Data Analysis: Plot the measured pH values against the volume of NaOH added to generate
  a titration curve. The equivalence point is the point of steepest inflection on the curve. The
  pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been
  neutralized.[3][5] This corresponds to the point on the curve where the volume of added
  titrant is half of that required to reach the equivalence point.

## Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[6]



### Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[6]
- Sample Preparation: Prepare a stock solution of **1-methoxycyclopropanecarboxylic acid** in the aqueous phase at a known concentration.
- Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]
- Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.[8] Afterward, allow the phases to separate completely, which can be facilitated by centrifugation.[6]
- Concentration Measurement: Carefully separate the aqueous and organic phases.
   Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7]

# **Determination of Aqueous Solubility**

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[9]

### Methodology:

 Sample Preparation: Add an excess amount of 1-methoxycyclopropanecarboxylic acid to a known volume of water (or a relevant aqueous buffer) in a sealed container.



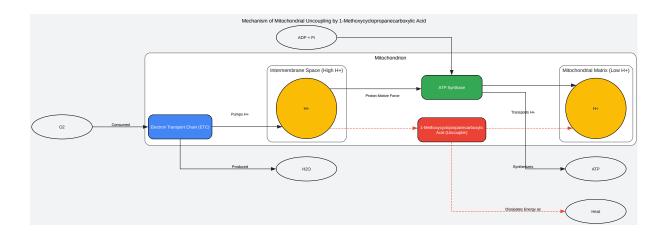
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter) to obtain a clear supernatant.[9]
- Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard calibration curve.
- Reporting: The aqueous solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or μg/mL.

# **Biological Activity and Signaling Pathway**

**1-Methoxycyclopropanecarboxylic acid** has been identified as a decoupler that stimulates mitochondrial respiration to approximately 160% of baseline levels.[10] Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient.

Below is a diagram illustrating the general mechanism of mitochondrial uncoupling.





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Caption: Mitochondrial uncoupling by **1-methoxycyclopropanecarboxylic acid**.

# Conclusion

**1-Methoxycyclopropanecarboxylic acid** is a compound of significant interest in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, its structural characteristics suggest its utility as a versatile synthetic



intermediate. The provided experimental protocols offer a robust framework for the detailed characterization of this and similar molecules, which is essential for its application in drug discovery and development. Furthermore, its identified biological activity as a mitochondrial uncoupler highlights a potential area for further investigation into its therapeutic applications.

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